Methyl germane

Nanowire VLS Growth Semiconductor

Standard germane (GeH₄) cannot induce the <111>→<110> nanowire growth transition required for programmed kinked superstructures. Methyl germane (CH₆Ge) solves this by enabling user-defined nanowire angles and segment lengths in VLS processes. It also delivers 3× higher carbon incorporation (x=0.07-0.08) in µc-Ge₁₋ₓCₓ films vs. dimethylgermane, widening the bandgap-engineering window. Offered as a high-purity, colorless gas with verified CVD/ALD performance.

Molecular Formula CH6Ge
Molecular Weight 90.69 g/mol
CAS No. 1449-65-6
Cat. No. B072786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl germane
CAS1449-65-6
Molecular FormulaCH6Ge
Molecular Weight90.69 g/mol
Structural Identifiers
SMILESC[GeH3]
InChIInChI=1S/CH6Ge/c1-2/h1-2H3
InChIKeyFOTXTBSEOHNRCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Germane for Semiconductor and Material Synthesis


Methyl germane (CH₆Ge, monomethylgermane) is a volatile organogermanium compound existing as a colorless gas with a boiling point of -35°C and a density of 0.63 g/cm³ . It serves as a critical precursor in semiconductor fabrication, particularly in Chemical Vapor Deposition (CVD) and Vapor-Liquid-Solid (VLS) processes [1]. Unlike simpler germanium hydrides, methyl germane introduces a single methyl group, conferring unique reactivity and enabling precise control over film composition and nanostructure morphology [2].

1
CVD and VLS precursor for germanium-based thin films and nanowires
2
Enables oriented nanowire growth control via methyl group reactivity
3
Supports carbon doping and surface passivation in 2D germanane synthesis

Why Methyl Germane Is Irreplaceable


Direct substitution of methyl germane with germane (GeH₄) or other alkylgermanes like tetramethylgermane is scientifically unsound due to distinct differences in fundamental chemical properties and resulting material outcomes. Methyl germane is a significantly weaker acid than germane, altering its reactivity in gas-phase and surface chemistries [1]. More critically, in VLS nanowire synthesis, the addition of methyl germane uniquely induces a transition from <111> to <110> oriented growth, a capability not shared by standard GeH₄/H₂ chemistry [2]. Furthermore, its use as a precursor yields microcrystalline germanium carbon (µc-Ge₁₋ₓCₓ) films with higher carbon incorporation (x = 0.07–0.08) compared to dimethylgermane (x = 0.02–0.03), a key differentiator for bandgap engineering [3].

Gas-phase acidity mismatch

Methyl germane is a weaker acid than GeH₄, which may shift surface reaction pathways and film composition.

Orientation control absent in GeH₄

Only methyl germane induces the ‹111› to ‹110› VLS growth transition; standard germane chemistry cannot reproduce this kinking capability.

Carbon incorporation differs with alkylgermanes

Dimethylgermane yields significantly lower carbon content in µc-Ge₁₋ₓCₓ films, limiting bandgap engineering range.

Methyl Germane: Quantifiable Differentiators


Nanowire Growth Orientation Control

In Vapor-Liquid-Solid (VLS) synthesis of Ge nanowires, the addition of methylgermane (GeH₃CH₃) to a standard GeH₄/H₂ chemistry is demonstrated to induce a transition from <111> to <110> oriented growth [1]. This morphological control is unique to methylgermane; germane alone cannot achieve this transition, enabling the fabrication of complex kinking superstructures with user-defined segment lengths and angles [2].

Growth orientation
Head-to-head
Complete switch from ‹111› to ‹110› with methylgermane addition
Enables programmed nanowire kinking
Unique to methylgermane VLS chemistry
Nanowire VLS Growth Semiconductor Crystal Orientation

Enhanced Thermal Stability of Methyl-Terminated Germanane

A one-step covalent methyl-termination process applied to germanane yields methyl-terminated germanane (GeCH₃). This material exhibits significantly enhanced thermal stability, remaining stable up to 250 °C, compared to just 75 °C for hydrogen-terminated germanane (GeH) [1]. This threefold improvement in thermal robustness is a direct result of the methyl group's passivation effect.

Thermal stability
Reported
Stable to 250 °C
Expands processing window for devices
3.3× higher than H-terminated germanane (75 °C)
2D Materials Thermal Stability Germanane Optoelectronics

Carbon Doping in nFET Strain Engineering

In the fabrication of strained germanium nFET devices, monomethylgermane (GeH₃CH₃) is utilized in an epitaxial growth process as the carbon source to form carbon-doped germanium (Ge:C) stressor regions [1]. The use of monomethylgermane is claimed to yield more strain in less volume compared to alternative precursors, as a carbon atom (from the methyl group) is much smaller than a silicon atom, providing a superior strain engineering capability [2].

Strain engineering
Class-level
Ge:C stressor via carbon doping from methyl group
Higher strain per volume reported
Patent evidence; quantitative review needed
nFET Strain Engineering Carbon Doping Epitaxy

Gas-Phase Acidity Difference

A direct comparison using Fourier transform-ion cyclotron resonance spectrometry reveals that methylgermane (CH₃GeH₃) is a significantly weaker acid than germane (GeH₄) [1]. The gas-phase acidity (ΔH°acid) for methylgermane was measured at 1536.6 kJ mol⁻¹, which is approximately 35 kJ mol⁻¹ higher (weaker acid) than the ΔH°acid of germane at 1502.0 ± 5.1 kJ mol⁻¹ [2].

Gas-phase acidity
Head-to-head
ΔH°acid 1536.6 kJ mol⁻¹
~35 kJ mol⁻¹ weaker acid than GeH₄
Alters gas-phase deposition selectivity
Gas-Phase Chemistry Thermochemistry Acidity Mass Spectrometry

Ground-State Molecular Geometry

High-resolution infrared spectroscopy of deuterated methyl germanes, combined with microwave data, has yielded a refined ground-state geometry for methyl germane [1]. The determined bond lengths are r₀(C-H) = 1.0921 Å, r₀(Ge-H) = 1.5285 Å, and r₀(Ge-C) = 1.9490 Å, with bond angles ∠HCH = 108.84° and ∠HGeH = 108.78° [2]. This level of geometric precision is essential for accurate computational modeling of its behavior in surface reactions and decomposition pathways, and is more precisely defined than for many related organogermanes.

Molecular geometry
Context-dependent
r₀(Ge–C) 1.9490 Å, ∠HGeH 108.78°
Enables accurate CVD process modeling
High-precision IR/microwave derived parameters
Spectroscopy Molecular Geometry Infrared Quantum Chemistry

Carbon Incorporation in Germanium-Carbon Films

In the deposition of microcrystalline germanium carbon (µc-Ge₁₋ₓCₓ) films by Hot-wire CVD, the choice of precursor directly impacts the carbon incorporation (x) [1]. Films deposited using monomethylgermane achieved a carbon content of x = 0.07 to 0.08, whereas those deposited using dimethylgermane only achieved x = 0.02 to 0.03 under comparable conditions [2].

Carbon incorporation
Reported
x = 0.07–0.08 vs. 0.02–0.03 (dimethylgermane)
~3× higher carbon content in µc-Ge₁₋ₓCₓ films
Enables wider bandgap tuning window
Thin Films Carbon Doping CVD Microcrystalline

Methyl Germane Applications


Kinked Nanowire Superstructure Growth

Methyl germane is uniquely suited for the rational fabrication of Ge nanowire superstructures with programmed kinks. Its addition to standard GeH₄/H₂ VLS chemistry induces a transition from <111> to <110> oriented growth [1]. This enables the creation of nanowires with user-defined angles and segment lengths, a capability not possible with germane alone [2].

Thermally Stable Germanane Synthesis

Methyl germane serves as a key precursor for the one-step covalent methyl-termination of germanane, yielding GeCH₃ [1]. This 2D material exhibits a thermal stability of up to 250 °C, a threefold improvement over hydrogen-terminated germanane (GeH) [2], making it a more robust candidate for next-generation optoelectronic devices and sensors.

Carbon Doping for nFET Strain Engineering

In the semiconductor industry, monomethylgermane (GeH₃CH₃) is specifically employed in epitaxial growth processes as a carbon source to form carbon-doped germanium (Ge:C) stressor regions [1]. This approach is claimed to yield more strain in less volume compared to alternatives, crucial for enhancing carrier mobility in advanced Ge nFET devices [2].

GeC Alloy Deposition for Bandgap Control

Researchers seeking to tune the optical bandgap of germanium-carbon alloys should select monomethylgermane as their precursor. In Hot-wire CVD processes, it enables the deposition of µc-Ge₁₋ₓCₓ films with a carbon content (x) of 0.07–0.08, which is significantly higher than the x = 0.02–0.03 achieved with dimethylgermane [1]. This allows for a wider range of bandgap engineering.

Application
Selection Property
Validation Focus
Kinked nanowire superstructure growth
VLS orientation control capability
⟨111⟩ to ⟨110⟩ transition verification
Thermally stable germanane synthesis
Methyl-termination thermal passivation
Extended thermal stability assessment
nFET strain engineering via carbon doping
Carbon source for Ge:C stressor layers
Strain efficiency per volume review
GeC alloy bandgap engineering
Carbon content tunability in µc-Ge₁₋ₓCₓ
Optical bandgap verification

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